
1-Bromo-2,5-dichloro-4-methoxybenzene
Descripción general
Descripción
Synthesis Analysis
BCDMB can be synthesized through various methods, including halogenation of methoxybenzene using bromine and chlorine. The reaction mechanism involves substitution of the aromatic hydrogen atoms by halogen atoms. The product obtained is then purified using recrystallization to increase purity.Molecular Structure Analysis
The molecular structure of BCDMB can be represented by the SMILES stringCOC1=CC(=C(C=C1Cl)Br)Cl . This structure indicates that the molecule consists of a benzene ring with bromo, chloro, and methoxy substituents . Chemical Reactions Analysis
BCDMB is a halogenated organic compound which is highly reactive and can undergo halogenation, nitration, and other chemical reactions. The reaction mechanism involves substitution of the aromatic hydrogen atoms by halogen atoms.Physical and Chemical Properties Analysis
BCDMB is soluble in organic solvents, such as diethyl ether, ethanol, and acetone. It is insoluble in water due to its hydrophobic nature. This chemical compound has a high boiling point of 277-279°C and a flash point between 165-166°C.Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-bromo-2,5-dichloro-4-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRCRLIZKGOOPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
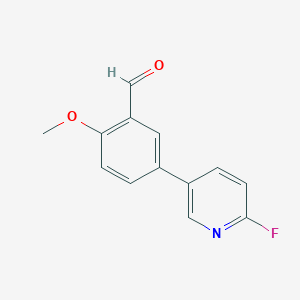
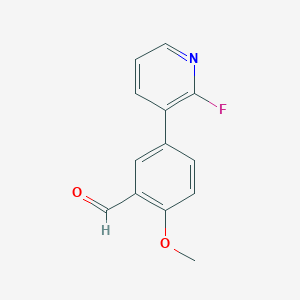

![tert-Butyl 7-oxo-9-(phenylmethyl)-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B6322289.png)


![2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95%](/img/structure/B6322317.png)

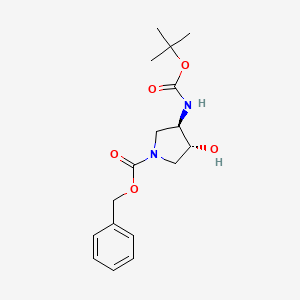
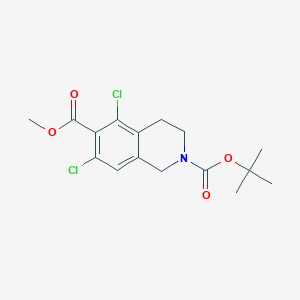
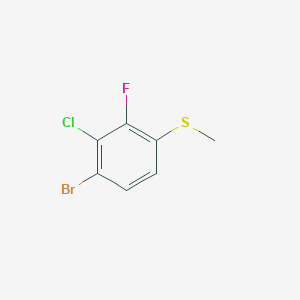
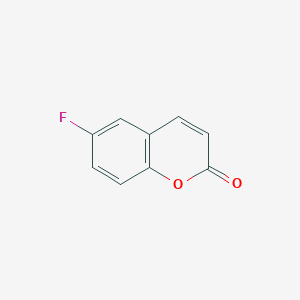

![1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6322366.png)
